An In-depth Technical Guide to 5-(Isopropylamino)pentanol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-(Isopropylamino)pentanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, and potential applications of 5-(Isopropylamino)pentanol, a versatile amino alcohol with potential utility in pharmaceutical research and development.
Introduction: The Potential of N-Alkylated Amino Alcohols
N-alkylated amino alcohols represent a significant class of organic compounds that have garnered interest in medicinal chemistry. The presence of both a hydroxyl and a secondary amine group within the same molecule imparts a unique combination of properties, including the potential for hydrogen bonding, chirality, and serving as a scaffold for more complex molecular architectures. These characteristics make them valuable building blocks in the synthesis of a wide range of biologically active molecules. While extensive research exists for many amino alcohols, 5-(Isopropylamino)pentanol remains a less-explored yet promising compound. This guide aims to consolidate the available technical information on this molecule and to highlight its potential for further investigation.
Core Chemical and Physical Properties
5-(Isopropylamino)pentanol, with the CAS number 40447-21-0, is a bifunctional organic molecule that exists as a white to almost white crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 40447-21-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₉NO | [2][3][4] |
| Molecular Weight | 145.24 g/mol | [2][3] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Melting Point | 42.0 to 46.0 °C | [2] |
| Boiling Point | 125 °C at 12 mmHg | [2] |
| Purity | Typically >97% | [3] |
The structure of 5-(Isopropylamino)pentanol features a five-carbon chain with a primary alcohol at one end and a secondary amine with an isopropyl substituent at the other. This structure suggests a molecule with both hydrophilic (hydroxyl and amino groups) and lipophilic (pentyl and isopropyl groups) characteristics, influencing its solubility and potential biological interactions.
Synthesis of 5-(Isopropylamino)pentanol
A documented method for the synthesis of 5-(Isopropylamino)pentanol involves the reductive amination of 2-hydroxytetrahydropyran (also referred to as 2-hydroxypentamethylene oxide) with isopropylamine. This process is detailed in a patent and provides a viable route for laboratory-scale and potentially larger-scale production.
Reaction Scheme
Caption: Reductive amination of 2-hydroxytetrahydropyran.
Detailed Experimental Protocol
The following protocol is adapted from the patent literature and outlines the key steps for the synthesis.
Materials:
-
2-Hydroxypentamethylene oxide
-
Isopropylamine
-
Raney nickel catalyst
-
Hydrogen gas
-
Suitable pressure reactor (autoclave)
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a suitable autoclave, combine 2-hydroxypentamethylene oxide, isopropylamine, and a Raney nickel catalyst. The patent suggests a significant molar excess of the amine.
-
Pressurization and Heating: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen and heat to the desired reaction temperature. The patent specifies that the reaction occurs under elevated temperature and pressure conditions.
-
Reaction: Maintain the reaction mixture under these conditions with agitation for a sufficient duration to ensure complete conversion.
-
Work-up: After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield 5-(Isopropylamino)pentanol. The patent reports a boiling point of 120-125 °C at 12 mm Hg for the final product.
Self-Validation: The success of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectral analysis (NMR, IR, and MS) and by comparing its physical properties (melting point, boiling point) with known values.
Spectral Characterization
Definitive spectral data for 5-(Isopropylamino)pentanol is not widely published. However, based on its structure and available data for analogous compounds, we can predict its key spectral features.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for 5-(Isopropylamino)pentanol. The spectrum would be expected to show the following characteristic absorptions:
-
O-H stretch: A broad band in the region of 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
N-H stretch: A weaker, sharper band in the same region (around 3300-3350 cm⁻¹) for the secondary amine. This may be obscured by the broad O-H band.
-
C-H stretch: Strong absorptions in the 2850-2970 cm⁻¹ region due to the aliphatic C-H bonds of the pentyl and isopropyl groups.
-
C-O stretch: A distinct band in the 1050-1150 cm⁻¹ region corresponding to the primary alcohol C-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
Multiplets for the methylene protons of the pentyl chain.
-
A multiplet for the proton on the carbon attached to the nitrogen (-CH(NH)-).
-
A septet for the methine proton of the isopropyl group (-CH(CH₃)₂).
-
A doublet for the six equivalent methyl protons of the isopropyl group.
-
Broad singlets for the O-H and N-H protons, which are exchangeable with D₂O.
¹³C NMR:
-
A signal for the carbon attached to the hydroxyl group (~60-65 ppm).
-
Several signals in the aliphatic region for the carbons of the pentyl chain.
-
A signal for the carbon of the isopropyl group attached to the nitrogen.
-
A signal for the two equivalent methyl carbons of the isopropyl group.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 5-(Isopropylamino)pentanol is expected to show a molecular ion peak (M⁺) at m/z 145. Key fragmentation patterns would likely involve the loss of a water molecule from the molecular ion, cleavage alpha to the nitrogen, and fragmentation of the pentyl chain.
Potential Applications in Drug Development and Research
While specific biological activity data for 5-(Isopropylamino)pentanol is scarce, the broader class of N-alkylated amino alcohols has shown promise in several therapeutic areas. This suggests potential avenues for future research into this particular molecule.
Antimicrobial and Antifungal Potential
Studies on various N-alkylated amino alcohols have demonstrated their potential as antimicrobial and antifungal agents.[3] The combination of a lipophilic alkyl chain and a polar amino alcohol moiety can facilitate interaction with and disruption of microbial cell membranes. The isopropyl group on the nitrogen of 5-(Isopropylamino)pentanol may influence its lipophilicity and steric profile, potentially modulating its antimicrobial activity. Further screening of this compound against a panel of bacterial and fungal strains is warranted to explore this potential.
Building Block for Pharmaceutical Synthesis
Due to its bifunctional nature, 5-(Isopropylamino)pentanol can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified. The secondary amine can undergo acylation, alkylation, or be incorporated into heterocyclic systems. This dual reactivity allows for the construction of a diverse library of compounds for biological screening.
Caption: Potential synthetic transformations of 5-(Isopropylamino)pentanol.
Safety and Handling
5-(Isopropylamino)pentanol is classified as an irritant. The following safety precautions should be observed when handling this compound:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
5-(Isopropylamino)pentanol is a readily synthesizable amino alcohol with well-defined physical properties. While its biological activity has not been extensively studied, the known antimicrobial and pharmacological potential of related N-alkylated amino alcohols suggests that this compound is a worthwhile candidate for further investigation. Its utility as a synthetic building block further enhances its value to the research and drug development community. Future work should focus on a systematic evaluation of its biological properties, including antimicrobial, antifungal, and cytotoxic activities, to fully elucidate its potential as a lead compound or a key intermediate in the development of novel therapeutics.
References
-
ChemUniverse. 5-(ISOPROPYLAMINO)PENTANOL [P72438]. Available from: [Link]
